5-chloro-N-(2-fluorophenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2-fluorophenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-fluorophenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with amidines.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction.
Addition of the prop-2-en-1-ylsulfanyl group: This can be done through a thiol-ene reaction.
Formation of the carboxamide: This can be achieved by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the nitro group if present, converting it to an amine.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-fluorophenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include kinases, proteases, or other proteins involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide
- 5-chloro-N-(2-fluorophenyl)-2-(ethylthio)pyrimidine-4-carboxamide
- 5-chloro-N-(2-fluorophenyl)-2-(propylthio)pyrimidine-4-carboxamide
Uniqueness
The unique structural features of 5-chloro-N-(2-fluorophenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide, such as the prop-2-en-1-ylsulfanyl group, may confer distinct biological activities or chemical reactivity compared to its analogs. This uniqueness can be leveraged in drug design to enhance efficacy or reduce side effects.
Properties
Molecular Formula |
C14H11ClFN3OS |
---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
5-chloro-N-(2-fluorophenyl)-2-prop-2-enylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H11ClFN3OS/c1-2-7-21-14-17-8-9(15)12(19-14)13(20)18-11-6-4-3-5-10(11)16/h2-6,8H,1,7H2,(H,18,20) |
InChI Key |
RWXQIRFRKVLRJV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.